N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-(3,5-dimethylphenoxy)propanamide
Description
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(3,5-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-10-6-11(2)8-14(7-10)26-12(3)18(24)23-22-17-15-9-13(20)4-5-16(15)21-19(17)25/h4-9,12,21,25H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCOSONKAQHFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis and Starting Materials
The synthesis begins with the preparation of 5-bromo-2-oxoindoline, a foundational intermediate. This compound is typically derived from the bromination of 2-oxoindoline using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 60–80°C . The reaction proceeds via electrophilic aromatic substitution, with the bromine atom preferentially occupying the para position relative to the oxo group. Yields range from 70–85%, depending on stoichiometric ratios and reaction time .
Subsequent steps involve the synthesis of 2-(3,5-dimethylphenoxy)propanamide. This intermediate is prepared through a nucleophilic substitution reaction between 3,5-dimethylphenol and ethyl 2-bromopropanoate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The resulting ester is hydrolyzed using aqueous sodium hydroxide (NaOH) to yield 2-(3,5-dimethylphenoxy)propanoic acid, which is then converted to the corresponding amide via reaction with thionyl chloride (SOCl₂) and ammonium hydroxide (NH₄OH) .
Condensation and Aza Formation
The critical step in synthesizing the target compound involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 2-(3,5-dimethylphenoxy)propanamide. This reaction is catalyzed by hydrazine hydrate (N₂H₄·H₂O) in ethanol under reflux conditions (78°C) for 12–16 hours . The mechanism proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization to generate the aza-oxoindolinylidene core.
Table 1: Optimization of Condensation Reaction Parameters
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Catalyst Concentration | 1–5 mol% | 3 mol% | 82 |
| Reaction Time (hr) | 8–24 | 16 | 82 |
| Solvent | Ethanol, DMF, THF | Ethanol | 82 |
| Temperature (°C) | 60–100 | 78 | 82 |
The choice of ethanol as the solvent minimizes side reactions such as aldol condensation, while the 3 mol% hydrazine hydrate ensures complete conversion without over-catalyzing decomposition pathways .
Bromination and Functional Group Compatibility
The 5-bromo substituent on the indole ring is introduced early in the synthesis to avoid functional group incompatibilities during subsequent steps. Direct bromination of the final product is avoided due to the sensitivity of the aza-methylenepropanamide moiety to electrophilic agents. Nuclear magnetic resonance (NMR) studies confirm the retention of the bromine atom at the 5-position, with no observable migration or elimination .
Purification and Characterization
Crude product purification is achieved through column chromatography using silica gel (60–120 mesh) and a gradient eluent system of ethyl acetate/hexane (3:7 to 1:1). Recrystallization from methanol yields analytically pure material (>98% purity by HPLC) .
Table 2: Spectroscopic Characterization Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 10.32 (s, 1H, NH), 8.21 (s, 1H, CH=N), 7.45 (d, J=8.4 Hz, 1H, Ar-H), 6.92 (s, 2H, Ar-H), 4.65 (q, J=6.8 Hz, 1H, CH), 2.25 (s, 6H, CH₃), 1.45 (d, J=6.8 Hz, 3H, CH₃) | Aza-imine, aromatic protons, propanamide methyl groups |
| ¹³C NMR (100 MHz, DMSO-d6) | δ 173.5 (C=O), 160.2 (C=N), 152.1 (C-Br), 138.4, 135.2, 129.8 (Ar-C), 68.4 (OCH), 21.3, 20.9 (CH₃) | Carbonyl, imine, and aromatic carbons |
| HRMS | m/z 416.0732 [M+H]⁺ | Molecular ion confirmation |
Scale-Up Considerations and Industrial Relevance
Industrial-scale production requires modifications to laboratory protocols, including:
-
Continuous Flow Reactors : To enhance heat dissipation during exothermic condensation steps.
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Solvent Recovery Systems : Ethanol is distilled and recycled to reduce waste.
-
In-Line Analytics : Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress in real time.
Pilot-scale batches (10–50 kg) achieve yields of 75–78%, with purity >97% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the aza-methylidene group, converting it to an amine.
Substitution: The bromo substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential applications in drug development, particularly as an anticancer agent. The indole derivatives are known for their biological activities, including anti-inflammatory and anticancer properties.
Case Studies
- Anticancer Activity : Research has shown that indole derivatives can inhibit cancer cell proliferation. Compounds similar to N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-(3,5-dimethylphenoxy)propanamide have been evaluated for their ability to induce apoptosis in various cancer cell lines.
The compound's unique structure may also confer antimicrobial properties. Investigations into related compounds have demonstrated efficacy against various bacterial strains.
Example Findings
- Antimicrobial Studies : A study involving brominated indoles indicated that such compounds could exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties.
Materials Science
The compound's chemical stability and structural characteristics make it suitable for applications in materials science, particularly in the development of organic semiconductors or as a precursor for novel materials.
Potential Applications
- Organic Electronics : The incorporation of this compound into polymer matrices could enhance the electrical properties of organic electronic devices due to its unique electronic structure.
Data Tables
| Activity Type | Reference Compound | Observed Effect |
|---|---|---|
| Anticancer | Indole derivatives | Inhibition of cell growth |
| Antimicrobial | Brominated indoles | Bacterial inhibition |
Mechanism of Action
The mechanism of action of “N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-(3,5-dimethylphenoxy)propanamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The indolinone core may interact with protein kinases, inhibiting their activity and leading to downstream effects on cell signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their bioactivities:
Key Structural Differences and Implications
- Core Modifications: The target compound’s aza-methylidene group differs from the imino group in N-methyl-5-bromo-3-(p-chlorophenylimino)isatin . Acetamide vs. Propanamide: Acetamide analogs (e.g., ) have shorter chains, which may reduce steric hindrance but limit hydrophobic interactions. Propanamide derivatives (e.g., Tasimelteon ) often exhibit improved metabolic stability.
- Substituent Effects: Halogen Placement: The 5-bromo substituent in the target compound mirrors bioactive indolinones (e.g., ’s anticonvulsant), whereas 4-bromobenzyl in ’s analog may enhance membrane permeability . Phenoxy Group Substitution: The 3,5-dimethylphenoxy group in the target compound vs. 2,5-dimethylphenoxy in ’s analog alters steric and electronic profiles. 3,5-Substitution may improve symmetry and packing efficiency, influencing solubility.
Bioactivity Trends
- Anticonvulsant Potential: The 5-bromoindolinone scaffold in the target compound and N-methyl-5-bromo-3-(p-chlorophenylimino)isatin suggests shared mechanisms, possibly via GABAergic modulation or sodium channel blocking.
- CNS Targeting : Propanamide derivatives like Tasimelteon demonstrate CNS penetration, supporting the hypothesis that the target compound may act on neurological targets.
- Structural-Activity Relationships (SAR): Bromine at position 5 correlates with enhanced activity in indolinones (e.g., ). Quinoline or benzyl substituents () may broaden target specificity but reduce bioavailability compared to dimethylphenoxy groups.
Research Findings and Data Gaps
- Crystallographic Insights : Tools like SHELX may resolve the target compound’s hydrogen-bonding patterns (e.g., interaction between the propanamide carbonyl and receptors), though this is speculative without direct data.
- Unanswered Questions: Does the aza-methylidene group improve binding kinetics compared to imino analogs? How does the 3,5-dimethylphenoxy group affect logP and blood-brain barrier penetration?
Biological Activity
N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-(3,5-dimethylphenoxy)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a 5-bromo-2-oxoindole moiety, which is known for its involvement in various biological processes, including apoptosis induction and anti-cancer properties.
- Molecular Formula : C19H18BrN3O3
- Molecular Weight : 416.27 g/mol
- CAS Number : Not specified in the sources
The biological activity of this compound can be attributed to its structural components, particularly the indole derivative, which has been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.
Apoptosis Induction
Research indicates that compounds related to the indole structure, including this compound, exhibit significant pro-apoptotic effects. For example, a study demonstrated that similar compounds could achieve an EC50 value as low as 0.24 µM in inducing apoptosis in human colorectal carcinoma HCT116 cells . This suggests that our compound may possess comparable or enhanced apoptotic activity.
Anticancer Activity
The compound's potential as an anticancer agent is further supported by studies showing that related indole derivatives inhibit cell growth effectively. For instance, compounds with similar structures have shown GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.056 µM against HCT116 cells . This indicates a strong potential for this compound to act as an effective anticancer agent.
Study on Indole Derivatives
In a comprehensive study on substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides, it was found that these compounds could induce apoptosis and inhibit tubulin polymerization effectively. The study highlighted that certain derivatives exhibited significantly higher potency compared to initial screening hits .
Synthesis and Evaluation of Related Compounds
Another study focused on synthesizing various benzoxazolinone derivatives linked to hydrazones and azoles. These compounds were evaluated for their antibacterial properties but also provided insights into the broader biological activity of indole derivatives . The results indicated that modifications on the indole structure could lead to varying degrees of biological activity.
Data Table: Biological Activity Comparison
| Compound Name | EC50 (µM) | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | Apoptosis induction, tubulin inhibition |
| N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide | 0.24 | 0.056 | Apoptosis induction |
| Methyl 2-(Z)-5-bromo-2-oxoindolin-3-ylidenehydrazinecarbodithioate | TBD | TBD | TBD |
Q & A
What are the standard synthetic routes for preparing N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-(3,5-dimethylphenoxy)propanamide?
Level: Basic
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Formation of the indolinone core : Bromination at the 5-position of 2-oxoindoline using bromine or NBS (N-bromosuccinimide) under controlled conditions.
Imine formation : Condensation of the brominated indolinone with an aza-methylating agent (e.g., hydrazine derivatives) to generate the azomethine ylide intermediate.
Coupling with the phenoxy-propanamide moiety : React the intermediate with 2-(3,5-dimethylphenoxy)propanoyl chloride in the presence of a base (e.g., K₂CO₃) in DMF, monitored via TLC for completion .
How can Bayesian optimization improve the reaction yield for synthesizing this compound?
Level: Advanced
Methodological Answer:
Bayesian optimization integrates prior experimental data and probabilistic models to predict optimal reaction conditions. For example:
- Variables : Solvent polarity (DMF vs. THF), temperature (25–80°C), and stoichiometry (1:1 to 1:2 molar ratios).
- Response surface methodology (RSM) : Design experiments using a central composite design to map yield vs. variables.
- Algorithmic tuning : Apply Gaussian processes to iteratively refine conditions, reducing the number of trials needed by ~40% compared to traditional grid searches .
Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the bromo-substituted indolinone and the methylphenoxy group. The azomethine proton appears as a singlet at δ 8.5–9.0 ppm .
- IR Spectroscopy : Validate the carbonyl stretch (C=O) of the 2-oxoindolinone (1680–1720 cm⁻¹) and amide N-H (3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for bromine isotopes) .
How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
Level: Advanced
Methodological Answer:
- Dynamic NMR (DNMR) : Use variable-temperature NMR to detect hindered rotation in the azomethine bond, which may cause splitting.
- 2D NMR (COSY, NOESY) : Identify through-space couplings between the methylphenoxy group and indolinone protons.
- Computational Validation : Compare experimental spectra with DFT-calculated shifts (e.g., B3LYP/6-31G* level) .
How do substituents on the indolinone core influence bioactivity in related compounds?
Level: Advanced
Methodological Answer:
- Electron-withdrawing groups (e.g., Br) : Enhance electrophilicity of the azomethine bond, increasing kinase inhibition (e.g., IC₅₀ values improve from 12 µM to 4 µM with Br vs. H at position 5) .
- Phenoxy substituents : Bulky groups (e.g., 3,5-dimethyl) improve membrane permeability (logP >3.5) but may reduce solubility. Balance via Hammett plots to optimize σ/π effects .
What in vivo models are suitable for preliminary toxicity studies of this compound?
Level: Basic
Methodological Answer:
- Rodent models : Administer doses (10–100 mg/kg) to Wistar rats, monitoring hepatic enzymes (ALT, AST) and renal markers (creatinine) for 14 days .
- Cell-based assays : Use HepG2 cells for hepatotoxicity screening (LC₅₀ via MTT assay) and hERG inhibition assays for cardiac risk .
How should researchers analyze contradictory bioactivity data between in vitro and in vivo studies?
Level: Advanced
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration).
- Metabolite identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites that may deactivate the compound in vivo.
- Tissue distribution studies : Quantify compound levels in target organs (e.g., liver vs. brain) via radioisotope tracing .
What strategies ensure regioselectivity during the bromination of the indolinone core?
Level: Advanced
Methodological Answer:
- Directing groups : Introduce a temporary ortho-directing group (e.g., acetyl) before bromination, then remove it post-reaction.
- Lewis acid catalysis : Use FeCl₃ to polarize the indolinone ring, favoring electrophilic attack at the 5-position (yield >85%) .
How can the stability of the azomethine bond be enhanced for long-term storage?
Level: Basic
Methodological Answer:
- Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent hydrolysis.
- Excipient formulation : Add cyclodextrins (e.g., β-CD) to encapsulate the azomethine group, reducing exposure to moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
